2-(2-Pyridylthio)-2-thiazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridylthio)-2-thiazoline (PTZ) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. PTZ is a thioamide derivative of pyridine and thiazoline, which makes it an interesting compound for various biological and chemical studies.
Wirkmechanismus
The mechanism of action of 2-(2-Pyridylthio)-2-thiazoline is not fully understood. However, it is believed that 2-(2-Pyridylthio)-2-thiazoline can form complexes with metal ions, which can affect the activity of enzymes and other biological molecules. 2-(2-Pyridylthio)-2-thiazoline can also interact with thiols, which can lead to the formation of disulfide bonds.
Biochemical and Physiological Effects:
2-(2-Pyridylthio)-2-thiazoline has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative stress. 2-(2-Pyridylthio)-2-thiazoline has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 2-(2-Pyridylthio)-2-thiazoline has been reported to have anti-cancer properties, which can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Pyridylthio)-2-thiazoline has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used for various applications. 2-(2-Pyridylthio)-2-thiazoline is also a relatively inexpensive compound, which makes it accessible for researchers. However, 2-(2-Pyridylthio)-2-thiazoline has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the results of experiments. 2-(2-Pyridylthio)-2-thiazoline can also form complexes with other molecules, which can interfere with the interpretation of results.
Zukünftige Richtungen
There are several future directions for the research of 2-(2-Pyridylthio)-2-thiazoline. One potential application is the development of metal-based drugs using 2-(2-Pyridylthio)-2-thiazoline as a ligand. 2-(2-Pyridylthio)-2-thiazoline can also be used as a reducing agent for the synthesis of nanoparticles with potential applications in drug delivery and imaging. Additionally, 2-(2-Pyridylthio)-2-thiazoline can be used as a fluorescence probe for the detection of metal ions and thiols in biological samples. Further research is needed to fully understand the mechanism of action of 2-(2-Pyridylthio)-2-thiazoline and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-Pyridylthio)-2-thiazoline is a unique compound that has been widely used in scientific research due to its potential applications. 2-(2-Pyridylthio)-2-thiazoline can be synthesized by the reaction of 2-mercaptopyridine with thioglycolic acid in the presence of a base. 2-(2-Pyridylthio)-2-thiazoline has been used as a ligand for metal ions, a fluorescence probe, and a reducing agent for the synthesis of nanoparticles. 2-(2-Pyridylthio)-2-thiazoline has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-(2-Pyridylthio)-2-thiazoline has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential applications of 2-(2-Pyridylthio)-2-thiazoline in various fields.
Synthesemethoden
2-(2-Pyridylthio)-2-thiazoline can be synthesized by the reaction of 2-mercaptopyridine with thioglycolic acid in the presence of a base. The reaction yields 2-(2-Pyridylthio)-2-thiazoline as a yellow crystalline solid. The purity of the compound can be verified by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridylthio)-2-thiazoline has been used in various scientific research studies due to its unique properties. It has been used as a ligand for metal ions, which can be utilized for the development of metal-based drugs. 2-(2-Pyridylthio)-2-thiazoline has also been used as a fluorescence probe for the detection of metal ions and thiols in biological samples. Additionally, 2-(2-Pyridylthio)-2-thiazoline has been used as a reducing agent for the synthesis of nanoparticles.
Eigenschaften
CAS-Nummer |
153334-48-6 |
---|---|
Produktname |
2-(2-Pyridylthio)-2-thiazoline |
Molekularformel |
C8H8N2S2 |
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-2-4-9-7(3-1)12-8-10-5-6-11-8/h1-4H,5-6H2 |
InChI-Schlüssel |
YGBVZLOQUKFLDV-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
Kanonische SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
Synonyme |
Pyridine,2-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.